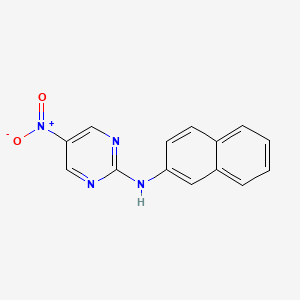![molecular formula C17H27NO2 B5089409 4-[5-(4-ethylphenoxy)pentyl]morpholine](/img/structure/B5089409.png)
4-[5-(4-ethylphenoxy)pentyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-ethylphenoxy)pentyl]morpholine, also known as SR-9011, is a synthetic compound that belongs to the class of Rev-Erb agonists. Rev-Erb is a protein that is involved in the regulation of the circadian rhythm, metabolism, and inflammation. SR-9011 has been found to have potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology.
Mecanismo De Acción
4-[5-(4-ethylphenoxy)pentyl]morpholine works by binding to Rev-Erb, which is a protein that is involved in the regulation of the circadian rhythm, metabolism, and inflammation. When this compound binds to Rev-Erb, it activates the protein, which leads to changes in gene expression and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to regulate the circadian rhythm, which is the internal biological clock that regulates the sleep-wake cycle. This compound has also been found to regulate metabolism, particularly the metabolism of glucose and lipids. Additionally, this compound has been found to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[5-(4-ethylphenoxy)pentyl]morpholine in lab experiments is that it is a potent agonist of Rev-Erb, which makes it a useful tool for studying the regulation of the circadian rhythm, metabolism, and inflammation. However, one limitation of using this compound is that it is a synthetic compound, which may limit its applicability in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 4-[5-(4-ethylphenoxy)pentyl]morpholine. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential applications in the regulation of metabolism, particularly in the treatment of metabolic disorders such as obesity and diabetes. Additionally, further research is needed to elucidate the mechanisms by which this compound regulates the circadian rhythm and to investigate its potential applications in the treatment of circadian rhythm disorders.
Métodos De Síntesis
The synthesis of 4-[5-(4-ethylphenoxy)pentyl]morpholine involves several steps. First, 4-ethylphenol is reacted with 1-bromo-5-chloropentane to form 5-(4-ethylphenoxy)pentyl bromide. This intermediate is then reacted with morpholine in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
4-[5-(4-ethylphenoxy)pentyl]morpholine has been found to have potential applications in scientific research. It has been shown to have a significant effect on the circadian rhythm, metabolism, and inflammation. This compound has been found to be a potent agonist of Rev-Erb, which is a protein that is involved in the regulation of these processes.
Propiedades
IUPAC Name |
4-[5-(4-ethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-2-16-6-8-17(9-7-16)20-13-5-3-4-10-18-11-14-19-15-12-18/h6-9H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXYNIYVRSDABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5089333.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5089345.png)

![N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5089355.png)
![[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5089361.png)
![4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5089368.png)
![7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5089380.png)
amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5089386.png)
![2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile](/img/structure/B5089393.png)
![2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-phenylurea](/img/structure/B5089421.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5089428.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5089435.png)
